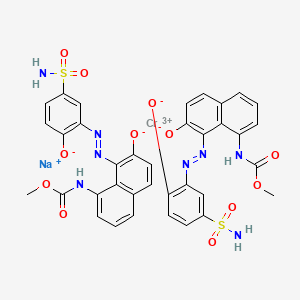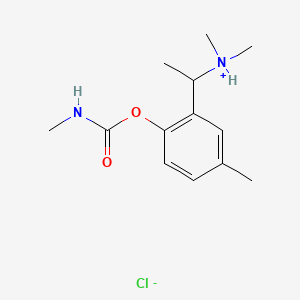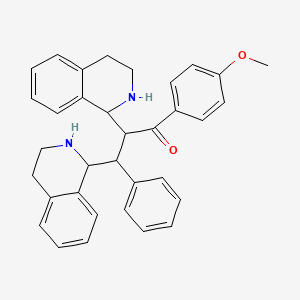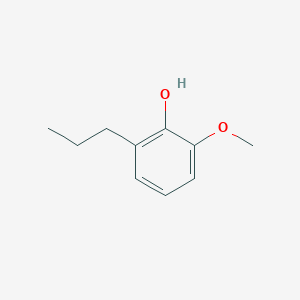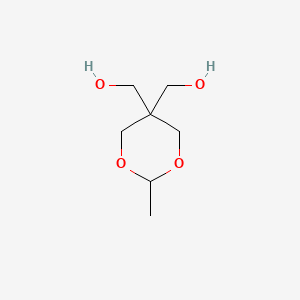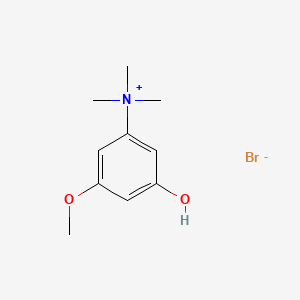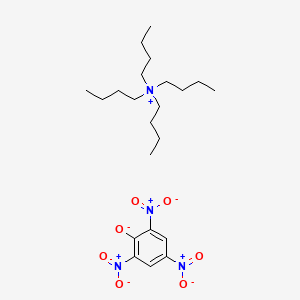
Tetrabutylammonium picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium picrate is a chemical compound formed by the combination of tetrabutylammonium and picrate ions. Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+, while picrate is the anion derived from picric acid (2,4,6-trinitrophenol). This compound is known for its use in various chemical reactions and applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylammonium picrate can be synthesized through the reaction of tetrabutylammonium hydroxide with picric acid. The reaction typically occurs in an organic solvent such as 4-methyl-2-pentanone (MIBK) at room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium picrate undergoes various types of chemical reactions, including:
Oxidation: The picrate ion can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the picrate ion can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the picrate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the picrate ion can lead to the formation of nitro derivatives, while reduction can yield aminophenol derivatives.
Applications De Recherche Scientifique
Tetrabutylammonium picrate has a wide range of applications in scientific research:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of tetrabutylammonium picrate involves its interaction with molecular targets through ionic and hydrogen bonding. The picrate ion can form strong hydrogen bonds with various functional groups, while the tetrabutylammonium cation can interact with negatively charged sites on molecules. These interactions facilitate the compound’s effects in chemical reactions and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutylammonium fluoride
- Tetrabutylammonium bromide
- Tetrabutylammonium iodide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
Tetrabutylammonium picrate is unique due to the presence of the picrate ion, which imparts distinct chemical properties such as strong electron-withdrawing effects and the ability to form stable complexes with various molecules. This makes it particularly useful in specific chemical reactions and applications where other tetrabutylammonium salts may not be as effective .
Propriétés
Numéro CAS |
914-45-4 |
|---|---|
Formule moléculaire |
C22H38N4O7 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
tetrabutylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C16H36N.C6H3N3O7/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-16H2,1-4H3;1-2,10H/q+1;/p-1 |
Clé InChI |
HATVYMZYGANAFO-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


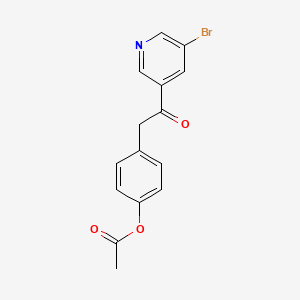


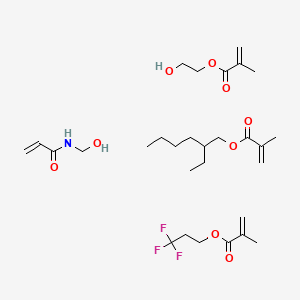

![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
